3,6-Dimethyl-5,6,7,8-tetrahydroquinoline;hydrochloride
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Overview
Description
3,6-Dimethyl-5,6,7,8-tetrahydroquinoline;hydrochloride is an organic compound that belongs to the class of tetrahydroquinolines. These compounds are semi-hydrogenated derivatives of quinoline and are known for their diverse applications in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dimethyl-5,6,7,8-tetrahydroquinoline can be synthesized through the hydrogenation of the corresponding quinoline derivative using heterogeneous catalysts. The reaction typically involves the use of hydrogen gas and a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of 3,6-Dimethyl-5,6,7,8-tetrahydroquinoline involves large-scale hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be further reduced to form decahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.
Reduction: Sodium in ethanol is often used for reduction reactions.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and decahydroquinoline derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
3,6-Dimethyl-5,6,7,8-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tetrahydroisoquinoline: Another tetrahydro derivative of isoquinoline, known for its applications in medicinal chemistry.
5,6,7,8-Tetrahydroquinoline: A closely related compound with similar chemical properties and applications.
Uniqueness
3,6-Dimethyl-5,6,7,8-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
62216-29-9 |
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Molecular Formula |
C11H16ClN |
Molecular Weight |
197.70 g/mol |
IUPAC Name |
3,6-dimethyl-5,6,7,8-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8-3-4-11-10(5-8)6-9(2)7-12-11;/h6-8H,3-5H2,1-2H3;1H |
InChI Key |
JLAKSBGBESQSNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C=C(C=N2)C.Cl |
Origin of Product |
United States |
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